molecular formula C16H15BrN2OS B11012428 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11012428
M. Wt: 363.3 g/mol
InChI Key: OOGKMDSAEQHGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features both indole and thiophene moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route includes:

    Bromination of Indole: The starting material, indole, undergoes bromination to form 4-bromoindole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of Indole Derivative: The 4-bromoindole is then reacted with an appropriate acylating agent, such as acetyl chloride, to form 2-(4-bromo-1H-indol-1-yl)acetamide.

    Thioether Formation: The final step involves the reaction of 2-(4-bromo-1H-indol-1-yl)acetamide with 2-(thiophen-2-yl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole and thiophene moieties make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

The compound is investigated for its potential therapeutic applications. Indole and thiophene derivatives are often explored for their roles in drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors, modulating their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-chloro-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of bromine, potentially altering its chemical properties.

    2-(4-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide: Contains a furan ring instead of thiophene, which may influence its electronic properties and reactivity.

Uniqueness

The presence of both bromine and thiophene in 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide makes it unique compared to its analogs. The bromine atom can participate in various substitution reactions, while the thiophene ring can undergo oxidation, providing diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C16H15BrN2OS/c17-14-4-1-5-15-13(14)7-9-19(15)11-16(20)18-8-6-12-3-2-10-21-12/h1-5,7,9-10H,6,8,11H2,(H,18,20)

InChI Key

OOGKMDSAEQHGLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC3=CC=CS3)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.